In Vivo Antileukemic Activity: 11-Hydroxy-(20RS)-Camptothecin vs. (20S)-Camptothecin in the L1210 Mouse Model
In a head-to-head experiment conducted at the Southern Research Institute under identical conditions (same control, same treatment schedule Q04D × 02, intraperitoneal administration in Klucel emulsifier), racemic 11-hydroxy-(20RS)-camptothecin (NSC 365729) produced a maximum % T/C of 357 with 3 out of 6 cures, compared with (20S)-camptothecin (NSC 094600) which achieved a % T/C of only 164 with 0 cures, and camptothecin sodium salt (NSC 100880) with a % T/C of 178 and 0 cures [1]. The authors noted that racemic camptothecin was previously shown to be approximately half as potent as the 20S enantiomer, implying that the 20S form of 11-hydroxycamptothecin would be considerably more potent than the racemate tested [1]. No toxic effects were observed for the 11-hydroxy analog even at the highest dose tested (60 mg/kg), whereas the sodium salt required doses up to 80 mg/kg to achieve its modest activity [1].
| Evidence Dimension | In vivo antitumor activity (L1210 mouse leukemia life prolongation) |
|---|---|
| Target Compound Data | 11-Hydroxy-(20RS)-camptothecin: % T/C = 357, 3/6 cures, dose range 7–60 mg/kg |
| Comparator Or Baseline | (20S)-Camptothecin: % T/C = 164, 0/6 cures, dose range 2–8 mg/kg; Camptothecin sodium salt: % T/C = 178, 0/6 cures, dose range 10–40 mg/kg |
| Quantified Difference | % T/C ratio: 357/164 = 2.18-fold higher for 11-OH-CPT vs. (20S)-CPT; 11-OH-CPT achieved 3 cures vs. 0 cures for both comparators |
| Conditions | L1210 (6LE31) mouse leukemia assay; compounds administered ip using Klucel emulsifier; treatment schedule Q04D × 02; simultaneous testing under same control (Southern Research Institute) |
Why This Matters
A % T/C exceeding 200 and the presence of cures (3/6) in a stringent L1210 model, versus no cures for the parent compound under identical conditions, provides direct quantitative evidence that 11-hydroxylation confers a meaningful in vivo efficacy advantage over camptothecin for antileukemic applications, justifying its selection over unsubstituted CPT for leukemia-focused research programs.
- [1] Wall ME, Wani MC, Natschke SM, Nicholas AW. Plant antitumor agents. 22. Isolation of 11-hydroxycamptothecin from Camptotheca acuminata Decne: total synthesis and biological activity. J Med Chem. 1986 Aug;29(8):1553-5. Table I. PMID: 3735324. View Source
